N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine
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Overview
Description
N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS).
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling of Benzofuran and Pyrazole Rings: The final step involves coupling the benzofuran and pyrazole rings through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Biology: It is used in biological studies to understand its interaction with cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. It may also interact with signaling pathways such as the STAT-3 and NF-kB pathways, which are crucial for cell growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 5-chloro-2,3-dihydro-1-benzofuran-2-yl derivatives.
Pyrazole Derivatives: Compounds like 1-methylpyrazol-3-amine derivatives.
Uniqueness
N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine is unique due to its dual ring structure, which combines the properties of both benzofuran and pyrazole rings. This structural combination enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17-4-2-12(16-17)15-8-10-7-11(14)6-9-3-5-18-13(9)10/h2,4,6-7H,3,5,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYSBIWSNLMYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CC3=C2OCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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